Triméthyl(thiophène-2-yléthynyl)silane

Vue d'ensemble

Description

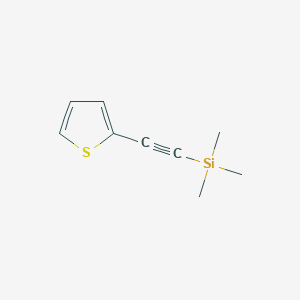

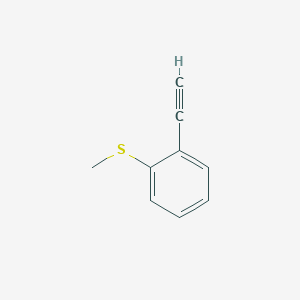

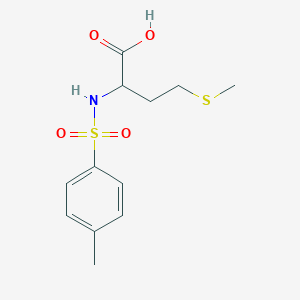

Trimethyl(thiophen-2-ylethynyl)silane is a useful research compound. Its molecular formula is C9H12SSi and its molecular weight is 180.34 g/mol. The purity is usually 95%.

The exact mass of the compound Trimethyl(thiophen-2-ylethynyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethyl(thiophen-2-ylethynyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(thiophen-2-ylethynyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Semi-conducteurs organiques

Les petites molécules organiques et les polymères π-conjugués à base de thiophène sont largement étudiés en chimie des matériaux pour leur utilisation potentielle en tant que semi-conducteurs organiques en raison de leurs propriétés électroniques prometteuses .

Synthèse de polymères contenant du silicium

Ce composé est utilisé dans la synthèse de polymères insaturés contenant du silicium par des réactions d'hydrosilylation, qui sont importantes pour créer des matériaux ayant des propriétés spécifiques souhaitées .

Recherche pharmaceutique

L'analyse in silico suggère que les dérivés de ce composé pourraient avoir des paramètres pharmacocinétiques adaptés au développement de médicaments, avec une activité antioxydante potentielle en cours d'exploration .

Synthèse régiosélective

Le composé est impliqué dans des processus de synthèse régiosélective, tels que les réactions de cycloaddition et la cycloisomérisation, conduisant à la formation de divers dérivés thiophéniques avec des applications potentielles en synthèse chimique .

Mécanisme D'action

Target of Action

Trimethyl(thiophen-2-ylethynyl)silane, also known as 2-(trimethylsilylethynyl)thiophene, is an organic compound

Mode of Action

The ethynyl group is known for its ability to participate in various chemical reactions, including coupling reactions .

Pharmacokinetics

Its physical properties such as boiling point (90 °c/10 mmhg) , density (1.09 g/mL at 25 °C) , and refractive index (n20/D 1.549) can provide some insights into its potential pharmacokinetic behavior.

Result of Action

It’s known that the compound is used in the synthesis of silicon-containing unsaturated polymers by hydrosilylation reactions .

Action Environment

The action, efficacy, and stability of Trimethyl(thiophen-2-ylethynyl)silane can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas in a dark place at room temperature . This suggests that exposure to light, oxygen, and extreme temperatures may affect its stability and efficacy.

Analyse Biochimique

Biochemical Properties

Trimethyl(thiophen-2-ylethynyl)silane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its thiophene and ethynyl groups. These interactions often involve covalent bonding or coordination with metal ions present in the active sites of enzymes. For example, trimethyl(thiophen-2-ylethynyl)silane can act as a ligand for metal-catalyzed reactions, facilitating the formation of new chemical bonds .

Cellular Effects

Trimethyl(thiophen-2-ylethynyl)silane has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins. In terms of cellular metabolism, trimethyl(thiophen-2-ylethynyl)silane can alter the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

The molecular mechanism of trimethyl(thiophen-2-ylethynyl)silane involves its ability to form stable complexes with metal ions and other biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, trimethyl(thiophen-2-ylethynyl)silane can inhibit the activity of certain proteases by forming a covalent bond with the catalytic serine residue. Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimethyl(thiophen-2-ylethynyl)silane can change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade when exposed to air or moisture. Long-term studies have shown that trimethyl(thiophen-2-ylethynyl)silane can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of trimethyl(thiophen-2-ylethynyl)silane vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions and improve cellular function. At high doses, it can exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

Trimethyl(thiophen-2-ylethynyl)silane is involved in various metabolic pathways, particularly those related to the metabolism of sulfur-containing compounds. It can interact with enzymes such as cytochrome P450 and glutathione S-transferase, affecting the detoxification and biotransformation of xenobiotics. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, trimethyl(thiophen-2-ylethynyl)silane is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound can be influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

Trimethyl(thiophen-2-ylethynyl)silane exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific organelles, such as the nucleus or lysosomes, through post-translational modifications or targeting signals. The subcellular localization of trimethyl(thiophen-2-ylethynyl)silane can influence its interactions with biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

trimethyl(2-thiophen-2-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12SSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUBLKNISPLGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344435 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40231-03-6 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilylethynyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(Trimethylsilylethynyl)thiophene in materials science?

A1: 2-(Trimethylsilylethynyl)thiophene serves as a crucial precursor for synthesizing oligo(3-ethyl-2,5-thiophene ethynylene)s, a class of rigid rod conjugated oligomers. These oligomers show promise as "molecular wires" due to their potential application in molecular electronic devices. [, ]

Q2: How does the structure of 2-(Trimethylsilylethynyl)thiophene influence its reactivity?

A2: The trimethylsilyl group in 2-(Trimethylsilylethynyl)thiophene plays a vital role in its reactivity. It can be easily removed (protodesilylation) to expose a terminal alkyne, which can then participate in various coupling reactions, such as the Sonogashira coupling, to build extended conjugated systems. [, ] Additionally, the presence of both the thiophene ring and the alkyne moiety allows for diverse reactivity, enabling its incorporation into complex molecular architectures. []

Q3: Can you elaborate on the use of 2-(Trimethylsilylethynyl)thiophene in polymer synthesis and the properties of the resulting polymers?

A3: 2-(Trimethylsilylethynyl)thiophene acts as a monomer in the synthesis of poly(silylenevinylene)s via alkyne polyhydrosilylation reactions. [] These polymers exhibit interesting photonic properties, most notably aggregation-enhanced emission. This means their fluorescence intensifies when aggregated in poor solvents or solid films, unlike many conventional fluorophores that suffer from aggregation-caused quenching. []

Q4: How have researchers utilized 2-(Trimethylsilylethynyl)thiophene in organometallic chemistry?

A4: Research demonstrates the use of 2-(Trimethylsilylethynyl)thiophene and its derivative, 2,4-bis(trimethylsilylethynyl)thiophene, as ligands for coordinating with cobalt carbonyl units. This coordination forms various organometallic complexes, which have been characterized and their electrochemical properties investigated. [] This research sheds light on the potential of these complexes in areas like catalysis and materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-hydroxyethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)